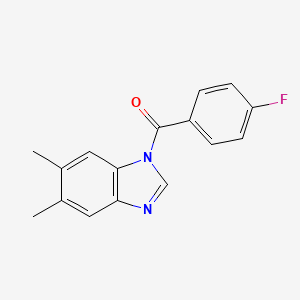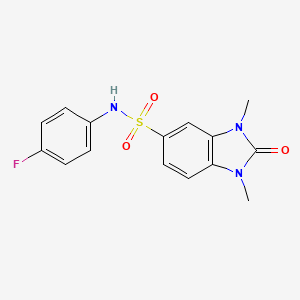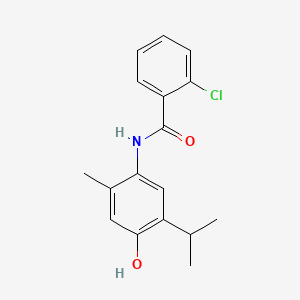![molecular formula C16H24ClN5O B5553832 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H24ClN5O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.1669381 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Studies
Unexpected Reaction Mechanisms : Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates revealed an ANRORC mechanism, highlighting the complex reactions pyrazole derivatives can undergo. This provides insight into the synthetic versatility and potential for creating novel compounds for various applications (Ledenyova et al., 2018).
Biological Evaluation
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives were synthesized and showed significant cytotoxic and anti-5-lipoxygenase activities, suggesting their potential in cancer and inflammation research (Rahmouni et al., 2016).
Material Science and Corrosion Inhibition
Corrosion Inhibition : The study of 3,5-dimethylpyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solution shows the application of pyrazole compounds in protecting metals, which is crucial for industrial applications (Tebbji et al., 2005).
Molecular Interaction Studies
CB1 Cannabinoid Receptor Interaction : Investigation into the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor provided insights into the structural basis of antagonist activity, offering pathways for the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
Novel Synthetic Routes : Studies have developed new synthetic routes for pyrazole derivatives, expanding the toolbox for creating molecules with potential applications in material science, pharmaceuticals, and chemical research (Ahmed et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for research on this compound could be quite broad, given the wide range of known uses for pyrazole derivatives. These could include further studies to elucidate the compound’s mechanism of action, investigations into its potential biological activity, or research aimed at improving its synthesis .
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O/c1-6-21-14(9-13(20-21)10(2)3)16(23)18-7-8-22-12(5)15(17)11(4)19-22/h9-10H,6-8H2,1-5H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWKFSWZQWROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)NCCN2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)




![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)






![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
